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molecular formula C6H12ClF2NO2 B8602525 Ethyl 3-amino-4,4-difluorobutanoate hydrochloride

Ethyl 3-amino-4,4-difluorobutanoate hydrochloride

Cat. No. B8602525
M. Wt: 203.61 g/mol
InChI Key: SVIZYXWDEWEBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04375477

Procedure details

A solution of 2 mmole of beta-difluoromethyl beta-alanine in 15 ml of dichloromethane is treated with 2 mmole of thionyl chloride at 25° C. for one hour after which 20 ml of ethanol is added. The solution is stirred at 25° C. for one hour and concentrated to afford 3-amino-3-difluoromethylpropionic acid ethyl ester hydrochloride.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:9])[CH:3]([CH2:5][C:6]([OH:8])=[O:7])[NH2:4].S(Cl)([Cl:12])=O.[CH2:14](O)[CH3:15]>ClCCl>[ClH:12].[CH2:14]([O:7][C:6](=[O:8])[CH2:5][CH:3]([NH2:4])[CH:2]([F:9])[F:1])[CH3:15] |f:4.5|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
FC(C(N)CC(=O)O)F
Name
Quantity
2 mmol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at 25° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C(C)OC(CC(C(F)F)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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